Methyl 2-bromo-4-isopropylbenzoate
Description
Methyl 2-bromo-4-isopropylbenzoate is an aromatic ester characterized by a bromine substituent at the 2-position and an isopropyl group at the 4-position of the benzene ring, esterified with a methyl group. This compound is of interest in organic synthesis, agrochemical research, and materials science due to its unique electronic and steric properties imparted by the bromine and bulky isopropyl substituents.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 2-bromo-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
BOSTVVUYZPVYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-isopropylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 4-isopropylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and ensure efficient bromination .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl 4-isopropylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the isopropyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-isopropylbenzoate.
Oxidation: 2-bromo-4-isopropylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-4-isopropylbenzoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-isopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Methyl 2-bromo-4-isopropylbenzoate shares structural motifs with several pesticidal esters documented in the Pesticide Chemicals Glossary (2001):
- Bromopropylate : Features a 4-bromo-substituted benzene ring with an isopropyl ester and a hydroxyl group. It functions as an acaricide, leveraging bromine’s electron-withdrawing effects for stability and target specificity .
- Chloropropylate : Replaces bromine with chlorine at the 4-position, demonstrating how halogen choice influences reactivity and environmental persistence .
- Fluazolate : Incorporates trifluoromethyl and pyrazole groups, highlighting the role of fluorine in enhancing pesticidal activity and metabolic resistance .
Table 1: Key Structural and Functional Differences
| Compound | Substituents | Key Functional Groups | Primary Use |
|---|---|---|---|
| This compound | 2-Br, 4-isopropyl, methyl ester | Bromine, isopropyl, ester | Research intermediate |
| Bromopropylate | 4-Br, isopropyl ester, hydroxyl | Bromine, hydroxyl, ester | Acaricide |
| Chloropropylate | 4-Cl, isopropyl ester, hydroxyl | Chlorine, hydroxyl, ester | Acaricide |
| Fluazolate | 5-(Trifluoromethyl)pyrazole | Fluorine, pyrazole, ester | Herbicide |
Physical and Chemical Properties Relative to Other Methyl Esters
Methyl esters exhibit diverse physicochemical behaviors based on substituents:
- Volatility and Stability : this compound likely has lower volatility compared to simpler esters like methyl salicylate (Table 3, ) due to bromine’s molecular weight and the isopropyl group’s steric bulk. This property may enhance its persistence in environmental or synthetic applications .

- Chromatographic Behavior : Gas chromatography (GC) studies () show that methyl esters with bulky substituents (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) exhibit longer retention times compared to linear esters. This compound would follow this trend due to its branched isopropyl group and bromine .

Table 2: Inferred Physical Properties
Functional Group Impact on Reactivity
- Bromine vs. Chlorine : Bromine’s higher polarizability compared to chlorine (as in chloropropylate) may enhance electrophilic substitution reactivity, making this compound more reactive in aryl cross-coupling reactions .
- Ester Group Stability: The methyl ester group offers hydrolytic stability relative to ethyl or propyl esters, as noted in methyl ester property studies (Table 3, ), which is critical for storage and application in humid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


